4-Fluoro-7-iodo-1H-indole
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Overview
Description
4-Fluoro-7-iodo-1H-indole is a halogenated indole derivative Indoles are a significant class of heterocyclic compounds that are widely found in nature and have diverse biological activities
Preparation Methods
The synthesis of 4-Fluoro-7-iodo-1H-indole typically involves halogenation reactions. One common method is the electrophilic substitution of an indole precursor with fluorine and iodine reagents. For instance, starting with 4-fluoroindole, iodination can be achieved using iodine and an oxidizing agent like iodic acid or sodium iodate under acidic conditions . Industrial production methods may involve similar halogenation reactions but optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-Fluoro-7-iodo-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (fluorine and iodine) can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, leading to different products.
Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common reagents used in these reactions include halogenating agents (e.g., iodine, fluorine gas), oxidizing agents (e.g., iodic acid), and catalysts for coupling reactions (e.g., palladium catalysts). Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted indoles and biaryl compounds.
Scientific Research Applications
4-Fluoro-7-iodo-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies to understand the role of halogenated indoles in biological systems, including their interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-Fluoro-7-iodo-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and DNA. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and specificity to these targets, potentially leading to increased biological activity. The exact pathways involved can vary but often include modulation of signaling pathways, inhibition of enzyme activity, or disruption of cellular processes .
Comparison with Similar Compounds
4-Fluoro-7-iodo-1H-indole can be compared with other halogenated indoles, such as:
4-Fluoroindole: Lacks the iodine atom, which may result in different reactivity and biological activity.
7-Iodoindole: Lacks the fluorine atom, which can affect its chemical properties and interactions with biological targets.
4-Chloro-7-iodo-1H-indole: Similar structure but with chlorine instead of fluorine, leading to different electronic and steric effects.
The uniqueness of this compound lies in the combination of both fluorine and iodine atoms, which can provide a distinct set of chemical and biological properties compared to other halogenated indoles .
Properties
IUPAC Name |
4-fluoro-7-iodo-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FIN/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQJTXCNRGRZQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C=CN2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FIN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646722 |
Source
|
Record name | 4-Fluoro-7-iodo-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-66-1 |
Source
|
Record name | 4-Fluoro-7-iodo-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-7-iodo-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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